molecular formula C23H26FeNO7P+ B12363583 Anticancer agent 197

Anticancer agent 197

Cat. No.: B12363583
M. Wt: 515.3 g/mol
InChI Key: PLXPYFYIUYPFFA-UHFFFAOYSA-M
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Description

Anticancer agent 197 is a promising compound in the field of oncology, known for its potential to target and eliminate cancer cells. This compound has garnered significant attention due to its unique mechanism of action and effectiveness against various types of cancer. It is part of a new generation of anticancer drugs that aim to provide more targeted and less toxic treatment options compared to traditional chemotherapy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 197 involves multiple steps, starting from readily available precursors. The initial step typically involves the formation of a core structure through a series of condensation reactions. This is followed by functionalization steps, where specific functional groups are introduced to enhance the compound’s anticancer properties. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This often involves the use of continuous flow synthesis, which allows for better control over reaction conditions and scalability . The process includes rigorous purification steps such as crystallization and chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: Anticancer agent 197 undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: In these reactions, one functional group in the molecule is replaced by another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products: The major products formed from these reactions include derivatives of this compound with enhanced or modified biological activity, which are then tested for their efficacy against cancer cells .

Scientific Research Applications

Anticancer agent 197 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.

    Medicine: Tested in preclinical and clinical trials for its efficacy in treating various types of cancer, including breast, lung, and prostate cancer.

    Industry: Potentially used in the development of new anticancer drugs and formulations

Mechanism of Action

The mechanism of action of anticancer agent 197 involves multiple pathways:

    Molecular Targets: The compound targets specific proteins and enzymes involved in cancer cell proliferation and survival, such as kinases and topoisomerases.

    Pathways Involved: It induces apoptosis by activating caspases and disrupting mitochondrial membrane potential. .

Comparison with Similar Compounds

Anticancer agent 197 is compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C23H26FeNO7P+

Molecular Weight

515.3 g/mol

IUPAC Name

carbanide;cyclopentane;iron(3+);methanone;pyrrol-1-ide-2,5-dione;tris(furan-2-yl)-hydroxyphosphanium

InChI

InChI=1S/C12H10O4P.C5H10.C4H3NO2.CHO.CH3.Fe/c13-17(10-4-1-7-14-10,11-5-2-8-15-11)12-6-3-9-16-12;1-2-4-5-3-1;6-3-1-2-4(7)5-3;1-2;;/h1-9,13H;1-5H2;1-2H,(H,5,6,7);1H;1H3;/q+1;;;2*-1;+3/p-1

InChI Key

PLXPYFYIUYPFFA-UHFFFAOYSA-M

Canonical SMILES

[CH3-].[CH-]=O.C1CCCC1.C1=COC(=C1)[P+](C2=CC=CO2)(C3=CC=CO3)O.C1=CC(=O)[N-]C1=O.[Fe+3]

Origin of Product

United States

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